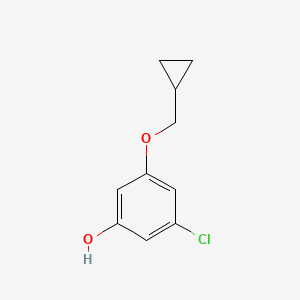![molecular formula C11H11BCl2N2O3 B13984286 [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
The synthesis of [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The reaction conditions for hydroboration are generally mild, making it a preferred method for the preparation of organoboron compounds . Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable .
化学反応の分析
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
科学的研究の応用
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: This compound is used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers.
作用機序
The mechanism by which [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid exerts its effects is primarily through its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction .
類似化合物との比較
Similar compounds to [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid include other boronic acids and esters used in Suzuki–Miyaura coupling reactions, such as phenylboronic acid and pinacol boronic ester . What sets this compound apart is its unique structure, which provides specific reactivity and selectivity in various chemical reactions .
特性
分子式 |
C11H11BCl2N2O3 |
|---|---|
分子量 |
300.9 g/mol |
IUPAC名 |
[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H11BCl2N2O3/c13-8-6-9(14)11(12(17)18)10(7-8)19-5-4-16-3-1-2-15-16/h1-3,6-7,17-18H,4-5H2 |
InChIキー |
LCEGLQZVGQGCBQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1Cl)Cl)OCCN2C=CC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


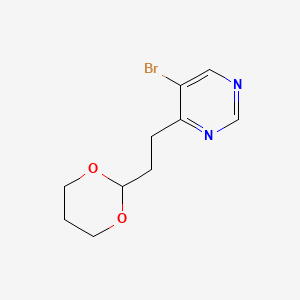
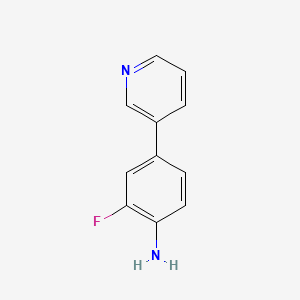
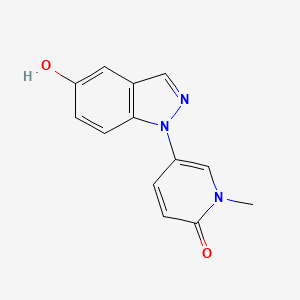
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
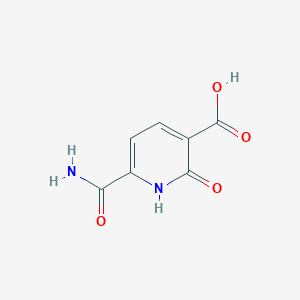
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
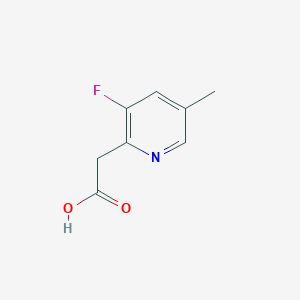
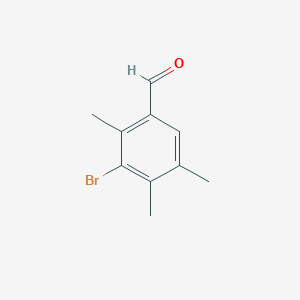
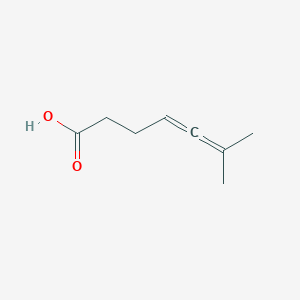
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)

